![molecular formula C23H28N8O B6447625 1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 2548989-50-8](/img/structure/B6447625.png)

1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a novel series of CCR1 antagonist . The chemokine receptor CCR1 is a GPCR superfamily protein that plays an important role in rheumatoid arthritis, organ transplant rejection, Alzheimer’s disease, and also causes inflammation .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The process starts with the mixture of water, potassium carbonate, 1-benzo[b]thiophene-4-yl-piperazine hydrochloride, and ethanol at 50°C . Then, 7-(4-chlorobutoxy)-1H-quinolin-2-one is added to the mixture and stirred under reflux for nine hours . The resulting crystals are separated by centrifugation and washed with water and ethanol . The separated crystals are dried at 60°C to obtain the crude product .Molecular Structure Analysis

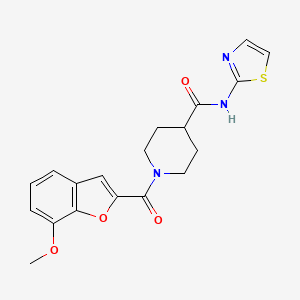

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains phenylpiperazinyl, pyrazolyl, and pyridazinyl groups, all connected by ethanone linkers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The reactions include the formation of a quinolinone derivative, followed by the introduction of the phenylpiperazinyl and pyrazolyl groups .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 675.2±55.0 °C and a predicted density of 1.245±0.06 g/cm3 . It is slightly soluble in dichloromethane, chloroform, and methanol . The compound is a solid and is white to off-white in color .Wissenschaftliche Forschungsanwendungen

Complement Pathway Inhibition

The classical complement pathway (CP) plays a crucial role in immune responses and disease pathology. A1 has been identified as a selective, competitive inhibitor of C1s , a protease involved in CP activation. By binding directly to C1s, A1 inhibits its enzymatic activity, preventing downstream cleavage of complement components (such as C4 and C2). This inhibition makes A1 an attractive candidate for therapeutic intervention in CP-driven diseases .

CCR1 Antagonism

A1 derivatives have been studied as potential CCR1 antagonists . CCR1 is a chemokine receptor associated with inflammation and immune responses. In silico analyses, including homology modeling, docking, and 3D-QSAR, suggest that A1-based compounds may interact with CCR1 and modulate its function. These findings open avenues for exploring A1 derivatives in inflammatory diseases and immune-related disorders .

Wirkmechanismus

Target of Action

The primary target of this compound is the chemokine receptor CCR1 , a GPCR superfamily protein that contains seven transmembrane domains . CCR1 plays a crucial role in various disease processes, including rheumatoid arthritis, organ transplant rejection, Alzheimer’s disease, and inflammation .

Mode of Action

This compound acts as an antagonist of CCR1 . By binding to CCR1, it prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways that lead to inflammation and other disease processes .

Biochemical Pathways

The inhibition of CCR1 by this compound affects the chemokine signaling pathways . These pathways play a key role in immune responses, including the recruitment of leukocytes to sites of inflammation. By blocking CCR1, the compound can reduce inflammation and potentially alleviate symptoms of diseases like rheumatoid arthritis and Alzheimer’s .

Pharmacokinetics

The compound’s druglikeness/adme/toxicity profile prediction suggests that it has appropriate properties in terms of adme and toxicity .

Result of Action

The result of the compound’s action is a reduction in inflammation and other disease processes mediated by CCR1. For instance, it has been reported to be more potent than standard inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a key role in Alzheimer’s disease .

Eigenschaften

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O/c32-23(30-17-15-28(16-18-30)20-5-2-1-3-6-20)19-27-11-13-29(14-12-27)21-7-8-22(26-25-21)31-10-4-9-24-31/h1-10H,11-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZBSKKPBOXTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6447545.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447559.png)

![2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447570.png)

![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447596.png)

![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447604.png)

![7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6447614.png)

![7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6447621.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447623.png)

![1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6447632.png)

![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447633.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447637.png)

![4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B6447651.png)

![7-methoxy-3-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6447671.png)